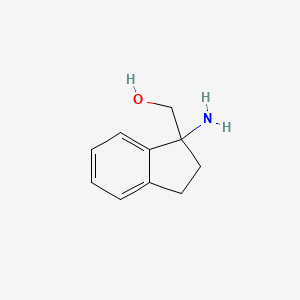

(1-amino-2,3-dihydro-1H-inden-1-yl)methanol

Description

(1-Amino-2,3-dihydro-1H-inden-1-yl)methanol is a bicyclic amino alcohol with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.25 g/mol . It features a fused indane core substituted with an amino group at the 1-position and a hydroxymethyl group at the same carbon, creating a stereogenic center. This compound has been synthesized via reductive amination and column chromatography, yielding a purity of 95% in its hydrochloride salt form . Notably, it was identified as an impurity in the synthesis of Varenicline®, a smoking cessation drug, highlighting its relevance in pharmaceutical quality control .

The stereochemistry of the compound is critical; its enantiomeric forms can significantly influence biological activity. For instance, the (S)-enantiomer of a related compound, (2,3-dihydro-1H-inden-1-yl)methanol, exhibits a specific rotation of [α]D²⁵ = -11.45° (benzene), compared to literature values for enantiomerically enriched material .

Properties

IUPAC Name |

(1-amino-2,3-dihydroinden-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-10(7-12)6-5-8-3-1-2-4-9(8)10/h1-4,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSCRKXSHFWZSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213924-62-0 | |

| Record name | (1-amino-2,3-dihydro-1H-inden-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes to (1-Amino-2,3-Dihydro-1H-Inden-1-Yl)Methanol

Multi-Step Synthesis via 7-Phenyl-1-Indanone Intermediate

The most well-documented route involves a five-step synthesis starting from 7-phenyl-1-indanone, as described in Royal Society of Chemistry protocols.

Condensation with Phenylglycine

7-Phenyl-1-indanone undergoes condensation with phenylglycine in anhydrous toluene under reflux conditions (24 hours), followed by treatment with trimethylsilyl cyanide in dichloromethane at 0°C. This step yields the intermediate 1-((2-hydroxy-1-phenylethyl)amino)-7-phenyl-2,3-dihydro-1H-indene-1-carboxamide (19% yield over three steps).

Oxidative Cleavage and Hydrolysis

The intermediate is subjected to oxidative cleavage using lead tetraacetate in a dichloromethane-methanol mixture. Subsequent hydrolysis with 6N HCl at reflux converts the carboxamide group to a carboxylic acid, forming 1-amino-7-phenyl-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride. This crude product is used directly in the next step without purification.

Borane-Mediated Reduction

The critical reduction step employs borane dimethyl sulfide complex in anhydrous tetrahydrofuran under reflux (4 hours), followed by alkaline workup with sodium hydroxide. This reduces the carboxylic acid to the primary alcohol, yielding this compound as a white solid (19% isolated yield after column chromatography).

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature (reduction) | Reflux (66–69°C) |

| Solvent (reduction) | Tetrahydrofuran |

| Reducing Agent | Borane dimethyl sulfide complex |

| Purification Method | Silica gel chromatography |

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The compound’s structure is confirmed through comprehensive ¹H and ¹³C NMR studies (Table 1).

Table 1: Comparative NMR Data for this compound

| Proton Environment | δ (ppm, ¹H NMR) | δ (ppm, ¹³C NMR) |

|---|---|---|

| Indenyl CH₂ (C2, C3) | 3.01–3.22 (m) | 25.6–28.9 |

| Methanol CH₂OH | 4.66–4.75 (d) | 62.1 |

| Aromatic protons | 7.21–7.33 (m) | 121.8–133.4 |

| Amino group (NH₂) | Not observed* | 41.2 |

Optimization Challenges and Yield Improvements

Limitations of Current Methods

The primary synthesis route suffers from moderate yields (19%), attributed to:

Industrial-Scale Production Considerations

Solvent Selection

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Tetrahydrofuran | High solubilizing power | Peroxide formation risk |

| Dichloromethane | Low boiling point | Environmental toxicity |

| Ethyl acetate | Biodegradable | Limited solubility for polar intermediates |

Cost Analysis of Reagents

| Reagent | Cost per kg (USD) | Required Equivalents |

|---|---|---|

| Borane-dimethyl sulfide | 450 | 3.5 |

| Lead tetraacetate | 620 | 1.2 |

| Phenylglycine | 380 | 1.0 |

Chemical Reactions Analysis

Types of Reactions

(1-amino-2,3-dihydro-1H-inden-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

Reduction: The compound can be further reduced to remove the hydroxyl group, yielding an amine.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 1-amino-2,3-dihydro-1H-inden-1-one.

Reduction: 1-amino-2,3-dihydroindane.

Substitution: Various substituted indane derivatives.

Scientific Research Applications

(1-amino-2,3-dihydro-1H-inden-1-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-amino-2,3-dihydro-1H-inden-1-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Indane Backbones

(S)-(2,3-Dihydro-1H-inden-1-yl)methanol

- Structure: Lacks the amino group but shares the hydroxymethyl-substituted indane core.

- Stereochemistry : The (S)-enantiomer shows [α]D²⁵ = -11.45° , aligning with literature values for enantioselective synthesis .

- Applications : Used in enantioselective carbocycle formation via Pd-catalyzed cross-coupling, emphasizing its role in asymmetric catalysis .

rac-[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol Hydrochloride

- Structure: Racemic mixture with amino and hydroxymethyl groups at positions 3 and 1, respectively.

- Properties : Molecular weight of 139.60 g/mol (hydrochloride salt) and 95% purity .

- Comparison: The altered stereochemistry (3-amino vs. 1-amino) may affect receptor binding kinetics. Racemic mixtures often require resolution for pharmaceutical use, unlike enantiopure derivatives .

1-Amino-2,3-dihydro-1H-inden-4-ol

- Structure : Features a hydroxyl group at position 4 instead of hydroxymethyl at position 1.

- Properties: Molecular formula C₉H₁₁NO, with a phenolic -OH group enhancing solubility in polar solvents .

- Comparison : The hydroxyl group may confer antioxidant properties, but the lack of a hydroxymethyl group reduces structural rigidity compared to the target compound .

Pharmacologically Active Derivatives

Aggrecanase Inhibitors with cis-(1S,2R)-Amino-2-indanol Scaffold

- Structure: Uses a constrained indanol scaffold as a tyrosine mimic for enzyme inhibition .

- Applications : Orally bioavailable inhibitors targeting osteoarthritis and cancer metastasis.

- Comparison: The target compound’s hydroxymethyl group could mimic similar pharmacophores, but its unconstrained structure may reduce selectivity compared to the rigid indanol scaffold .

GDC-0879 (B-Raf Kinase Inhibitor)

- Structure: Contains a 2,3-dihydro-1H-inden moiety with a hydroxyimino group and pyrazole substituents .

- Pharmacodynamics: Inhibits phosphorylated MEK1 (IC₅₀ = 3.06 μM) in melanoma models.

Analytical Techniques

- Chiral SFC: Used to resolve enantiomers of (6-methyl-2,3-dihydro-1H-inden-1-yl)methanol .

- X-ray Crystallography : Applied to polymorphs of (2E)-2-(2,3-dihydro-1H-inden-1-ylidene) derivatives to confirm stereochemistry .

Biological Activity

(1-amino-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound characterized by its unique structure that combines an indane framework with both amino and hydroxyl functional groups. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO, with a molecular weight of 163.22 g/mol. The compound features a hydroxymethyl group and an amino group attached to the same carbon atom in the indane structure, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| CAS Number | 213924-62-0 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the amino group allows for potential binding to active sites on proteins, while the hydroxyl group may participate in hydrogen bonding, enhancing the compound's affinity for specific targets. Research indicates that it may act as an enzyme inhibitor or modulator in certain biochemical pathways.

Enzyme Inhibition

Studies have shown that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, related indene derivatives have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways. The precise mechanism often involves competitive inhibition where the compound competes with substrates for binding sites on the enzyme .

Cytotoxicity and Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. For example, it was found to have an IC50 value indicating significant inhibition of cell viability in human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells .

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 98.08 |

| PC3 | >100 |

Case Studies

Case Study 1: Enzyme Inhibition

In a study investigating the inhibitory effects on discoidin domain receptor 1 (DDR1), a related compound exhibited a Kd value of 5.9 nM and a half-maximal inhibitory concentration (IC50) of 14.9 nM. This suggests that structurally similar compounds could potentially inhibit DDR1 signaling pathways relevant to cancer progression .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the cytotoxic effects of this compound against various tumor cell lines. The results indicated that while it showed promising activity against certain cancer cells, its effects on normal cells were minimal, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-amino-2,3-dihydro-1H-inden-1-yl)methanol, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. Organolithium reagents (e.g., in THF or DMF solvents) are often used to form amine and alcohol functionalities. Temperature control (e.g., −78°C for organolithium reactions) and solvent polarity significantly impact yield and side-product formation. For example, tetrahydrofuran (THF) enhances reaction homogeneity, while dimethylformamide (DMF) may stabilize intermediates . Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like unreacted indene derivatives .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Answer : Structural characterization employs:

- NMR spectroscopy (¹H and ¹³C) to verify amine, alcohol, and indene moieties.

- Mass spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography (using programs like SHELXL or ORTEP) to resolve stereochemistry and bond angles, particularly for chiral centers .

- Infrared (IR) spectroscopy to identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Answer : Solubility varies with solvent polarity; it is moderately soluble in polar aprotic solvents (e.g., DMSO) but poorly in water. Stability assessments via thermal analysis (DSC/TGA) reveal decomposition temperatures (~200°C) and hygroscopicity risks. Storage under inert gas (N₂/Ar) at −20°C in amber vials minimizes oxidation and photodegradation .

Advanced Research Questions

Q. How can molecular interactions between this compound and biological targets be systematically analyzed?

- Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes/receptors. Validate with surface plasmon resonance (SPR) or radiolabeled ligand assays to quantify dissociation constants (Kd). For example, indene derivatives have shown affinity for B-Raf kinase and aggrecanase, with IC₅₀ values determined via kinetic assays . Cryo-EM or co-crystallization (using SHELX suites) provides atomic-level interaction maps .

Q. What strategies resolve contradictions in experimental data, such as conflicting bioactivity or synthesis yields?

- Answer : Apply statistical robustness checks (e.g., Grubbs’ test for outliers) and reproducibility protocols (e.g., independent synthesis batches). Cross-validate using orthogonal methods:

- If bioactivity conflicts, compare cell-based assays (e.g., A375 melanoma proliferation) with in vitro enzyme inhibition data .

- For synthesis discrepancies, analyze reaction intermediates via HPLC-MS to identify side reactions (e.g., over-alkylation) .

Q. How to design pharmacodynamic assays to evaluate enzyme inhibition efficacy?

- Answer : Use time-resolved fluorescence resonance energy transfer (TR-FRET) or colorimetric assays (e.g., para-nitrophenol release for proteases). For aggrecanase inhibition, measure collagen degradation in chondrocyte cultures. Dose-response curves (0.1–100 µM) and pMEK1 inhibition thresholds (>40% for tumor stasis) are critical for IC₅₀ determination .

Q. What computational methods predict the compound’s chemical reactivity and electronic properties?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, electrophilicity, and Mulliken charges. These predict nucleophilic/electrophilic sites, guiding derivatization. For example, a low LUMO energy (−1.8 eV) suggests susceptibility to nucleophilic attack at the indene ring .

Q. How can enantiomeric purity be assessed, given the compound’s chiral centers?

- Answer : Use chiral HPLC with amylose-based columns or capillary electrophoresis to separate enantiomers. Optical rotation ([α]D) and circular dichroism (CD) provide quantitative purity metrics. For example, (1S,2R)-configured indene derivatives exhibit distinct CD spectra compared to (1R,2S) isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.